molecular formula C20H18BrN5O B11040282 7-(4-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11040282
M. Wt: 424.3 g/mol
InChI Key: NAOIZCCVSCZOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Specific reagents depend on the desired transformation (e.g., oxidants, reducing agents, nucleophiles).

      Major Products: These reactions can lead to diverse products, impacting the compound’s properties and applications.

  • Scientific Research Applications

      Chemistry: Used as building blocks in organic synthesis due to their unique structure.

      Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor modulation).

      Medicine: Explored for therapeutic applications, especially in inflammation-related pathways.

  • Mechanism of Action

    • The compound’s effects likely involve interactions with specific molecular targets.
    • Further research is needed to elucidate the precise mechanisms.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C20H18BrN5O

    Molecular Weight

    424.3 g/mol

    IUPAC Name

    7-(4-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

    InChI

    InChI=1S/C20H18BrN5O/c1-12-5-3-4-6-16(12)25-19(27)17-13(2)24-20-22-11-23-26(20)18(17)14-7-9-15(21)10-8-14/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24)

    InChI Key

    NAOIZCCVSCZOTH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)Br)C

    Origin of Product

    United States

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